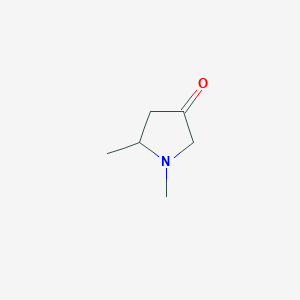

1,5-Diméthylpyrrolidin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1,5-Dimethylpyrrolidin-3-one has several applications in scientific research:

Mécanisme D'action

Pyrrolidinone is a class of organic compounds that contain a pyrrolidinone ring, a five-membered lactam structure . These compounds are known for their wide range of biological activities. For instance, some pyrrolidinone derivatives have shown antiviral, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, and neuropharmacological activities .

The mechanism of action of these compounds can vary greatly depending on their structure and the functional groups they contain. Some may interact with specific proteins or enzymes in the body, altering their function and leading to various downstream effects . Others might interfere with the replication of viruses or the growth of bacteria or cancer cells .

The pharmacokinetics, or how these compounds are absorbed, distributed, metabolized, and excreted in the body, can also vary. Factors such as the compound’s solubility, stability, and the presence of certain functional groups can influence its bioavailability and how it is processed by the body .

The action of these compounds can also be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Other factors, such as temperature and the presence of other substances, can also play a role .

Analyse Biochimique

Biochemical Properties

It is known that pyrrolidinones, the class of compounds to which 1,5-Dimethylpyrrolidin-3-one belongs, are versatile lead compounds for designing powerful bioactive agents

Molecular Mechanism

It is known that pyrrolidinones can have binding interactions with biomolecules and can influence enzyme activity and gene expression , but the specific mechanisms of 1,5-Dimethylpyrrolidin-3-one are not documented.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Dimethylpyrrolidin-3-one can be synthesized through various methods. One common approach involves the cyclization of N-substituted amino acids or their derivatives . The reaction typically requires a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 1,5-dimethylpyrrolidin-3-one often involves the catalytic hydrogenation of pyrrolidinone derivatives. This method is preferred due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Dimethylpyrrolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: N-substituted pyrrolidinones.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidinone: The parent compound of 1,5-dimethylpyrrolidin-3-one, known for its wide range of biological activities.

N-Methylpyrrolidinone: Another derivative with similar solvent properties but different biological activities.

2-Pyrrolidinone: A closely related compound with distinct chemical and biological properties.

Uniqueness

1,5-Dimethylpyrrolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrolidinone derivatives . Its dual methyl substitution enhances its stability and alters its interaction with biological targets, making it a valuable compound in various research applications .

Activité Biologique

1,5-Dimethylpyrrolidin-3-one (also known as DMPO) is a cyclic organic compound belonging to the class of pyrrolidinones. Its molecular formula is C6H11NO, and it features a five-membered lactam structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of 1,5-Dimethylpyrrolidin-3-one, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Structure : 1,5-Dimethylpyrrolidin-3-one has a unique substitution pattern that influences its reactivity and biological activity.

- Physical State : It appears as a colorless liquid with a boiling point of approximately 215-217 °C.

- Solubility : The compound is soluble in organic solvents such as ethanol and acetone but insoluble in water.

1,5-Dimethylpyrrolidin-3-one exhibits its biological activity through various mechanisms:

- Protein Interaction : The compound likely interacts with specific proteins or enzymes in biological systems, influencing their function. This interaction can lead to modulation of various physiological processes.

- Enzyme Inhibition : Research indicates that DMPO may inhibit certain enzymes involved in cellular pathways, thereby affecting cell growth and proliferation.

Antimicrobial Activity

1,5-Dimethylpyrrolidin-3-one has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including multidrug-resistant organisms. The minimal inhibitory concentrations (MICs) for some strains are reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125–0.25 |

| Acinetobacter baumannii | 1–4 |

| Klebsiella pneumoniae | 1–4 |

This broad-spectrum antimicrobial activity suggests that DMPO could be a valuable candidate in the development of new antibiotics .

Anticancer Activity

Recent studies have explored the potential anticancer effects of 1,5-Dimethylpyrrolidin-3-one. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : DMPO can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Induction of Apoptosis : The compound promotes apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins.

In vitro studies demonstrated that DMPO significantly reduced the viability of various cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on Staphylococcus aureus strains showed that DMPO effectively inhibited bacterial growth at low concentrations. The study highlighted its potential as an alternative treatment for infections caused by resistant strains . -

Cancer Cell Line Study :

In vitro experiments on breast cancer cell lines revealed that treatment with DMPO led to a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings support further investigation into its use as an anticancer therapeutic .

Propriétés

IUPAC Name |

1,5-dimethylpyrrolidin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-6(8)4-7(5)2/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNSIHQTQHENSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.